Dicarbonylcyclopentadienyliodoiron(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

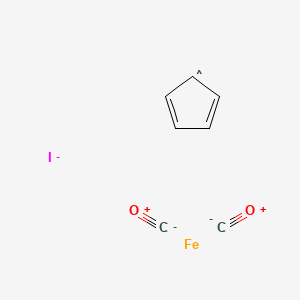

Dicarbonylcyclopentadienyliodoiron(II) is an organometallic compound with the molecular formula C₇H₅FeIO₂. It is a dark brown to black powder or crystalline solid with a melting point of approximately 119°C . This compound is known for its use as a catalyst in various chemical reactions and is a member of the cyclopentadienyliron family .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dicarbonylcyclopentadienyliodoiron(II) can be synthesized through the reaction of cyclopentadienyliron dicarbonyl dimer with iodine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:

(C₅H₅)Fe(CO)₂2+I2→2(C₅H₅)Fe(CO)₂I

Industrial Production Methods: Industrial production of dicarbonylcyclopentadienyliodoiron(II) involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Types of Reactions:

Substitution Reactions: Dicarbonylcyclopentadienyliodoiron(II) can undergo substitution reactions where the iodine ligand is replaced by other ligands such as phosphines, amines, or other halides.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iron center undergoes changes in oxidation state.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include triphenylphosphine, pyridine, and other nucleophiles. These reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

- Substitution reactions yield various substituted cyclopentadienyliron complexes.

- Oxidation and reduction reactions result in the formation of iron complexes with different oxidation states .

Applications De Recherche Scientifique

Dicarbonylcyclopentadienyliodoiron(II) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in carbon-carbon bond-forming reactions.

Biology and Medicine: The compound is studied for its potential use in medicinal chemistry, including drug development and as a model compound for studying metalloenzymes.

Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.

Mécanisme D'action

The mechanism of action of dicarbonylcyclopentadienyliodoiron(II) involves the coordination of the iron center with various ligands. The iron center can undergo changes in oxidation state, facilitating various catalytic processes. The compound’s ability to form stable complexes with different ligands makes it a versatile catalyst in organic synthesis .

Comparaison Avec Des Composés Similaires

Cyclopentadienyliron dicarbonyl dimer: This compound is a precursor to dicarbonylcyclopentadienyliodoiron(II) and has similar catalytic properties.

Dicarbonylcyclopentadienyl cobalt(I): This compound has similar structural features but contains cobalt instead of iron.

Cyclopentadienylmanganese tricarbonyl: Another similar compound with manganese as the central metal atom.

Uniqueness: Dicarbonylcyclopentadienyliodoiron(II) is unique due to the presence of the iodine ligand, which imparts distinct reactivity and stability compared to other cyclopentadienyliron complexes. Its ability to undergo various substitution reactions and participate in redox processes makes it a valuable compound in both research and industrial applications .

Activité Biologique

Dicarbonylcyclopentadienyliodoiron(II), a member of the iron(II)-cyclopentadienyl compound family, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Overview of Dicarbonylcyclopentadienyliodoiron(II)

Dicarbonylcyclopentadienyliodoiron(II) is an organometallic compound characterized by its unique structure, which includes a cyclopentadienyl ligand and two carbonyl groups coordinated to an iron center. Its synthesis typically involves the reaction of cyclopentadienyliron dicarbonyl dimer with iodine in an inert atmosphere to prevent oxidation. The compound's formula is C7H5FeIO2.

Mechanisms of Biological Activity

Research indicates that dicarbonylcyclopentadienyliodoiron(II) exhibits significant cytotoxicity against various cancer cell lines. The mechanisms underlying its biological activity include:

- Induction of Apoptosis : Studies have demonstrated that this compound can induce programmed cell death in cancer cells, particularly in colorectal and triple-negative breast cancer cell lines .

- Inhibition of Cell Proliferation : The compound inhibits the proliferation of cancer cells by disrupting their ability to form colonies, which is crucial for tumor growth .

- Impact on Cytoskeletal Structure : Dicarbonylcyclopentadienyliodoiron(II) affects the actin cytoskeleton within cells, which can lead to altered cellular morphology and function .

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of dicarbonylcyclopentadienyliodoiron(II) on different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 5.2 | 2.3 |

| SW480 (Colorectal) | 4.8 | 2.1 |

| NCM460 (Normal) | 11.4 | - |

Table 1: Cytotoxicity and selectivity index of dicarbonylcyclopentadienyliodoiron(II) .

These findings suggest that dicarbonylcyclopentadienyliodoiron(II) has a promising therapeutic window, demonstrating greater toxicity towards cancerous cells compared to normal cells.

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound's interaction with cellular components leads to:

- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cancer cells, contributing to its cytotoxic effects.

- DNA Damage : Exposure to dicarbonylcyclopentadienyliodoiron(II) resulted in increased markers of DNA damage, indicating a potential pathway for inducing apoptosis in tumor cells .

Computational Studies

Computational chemistry has played a crucial role in understanding the structure-function relationships of dicarbonylcyclopentadienyliodoiron(II). Molecular modeling studies have elucidated how variations in ligand substitution affect biological activity. For instance, substituents on the cyclopentadienyl ring can significantly influence the electronic properties and reactivity of the iron center, thereby modulating its interaction with biological targets .

Photodissociation and Biological Implications

The photodissociation behavior of dicarbonylcyclopentadienyliodoiron(II) under ultraviolet light has also been studied. When exposed to UV light, the compound undergoes fragmentation, releasing reactive species such as iodine atoms and cyclopentadienyl radicals. These species may contribute to enhanced biological activity by facilitating interactions with cellular macromolecules .

Propriétés

InChI |

InChI=1S/C5H5.2CO.Fe.HI/c1-2-4-5-3-1;2*1-2;;/h1-5H;;;;1H/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSYTVVYYIGNSG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Fe].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FeIO2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12078-28-3 |

Source

|

| Record name | Dicarbonylcyclopentadienyliodoiron(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What happens to dicarbonylcyclopentadienyliodoiron(II) when exposed to ultraviolet light?

A: When dicarbonylcyclopentadienyliodoiron(II) is exposed to ultraviolet light within the 260-310 nm range, it undergoes photodissociation. [] This means the molecule absorbs the light energy and breaks apart into fragments. The research primarily focused on two fragmentation pathways: the breaking of the Fe–I bond, releasing atomic iodine, and the breaking of the Fe–Cp bond, releasing the cyclopentadienyl radical. []

Q2: What did the researchers learn about the photodissociation process using velocity-map ion imaging?

A: The researchers utilized a technique called multi-mass velocity-map ion imaging to study the speed and direction of the fragments produced during photodissociation. [] They discovered that the iodine atoms and cyclopentadienyl fragments were ejected with significant velocity and in a non-uniform, anisotropic pattern. [] This indicated that the dissociation process is not random and is influenced by the geometry of the excited state the molecule occupies after absorbing UV light.

Q3: How did computational chemistry contribute to understanding the photodissociation of dicarbonylcyclopentadienyliodoiron(II)?

A: Computational chemistry played a crucial role in interpreting the experimental results. [] The researchers performed electronic structure calculations to model the molecule and its behavior upon excitation. These calculations helped to visualize the high density of excited electronic states in the molecule and provided insights into why both Fe–I and Fe–Cp bond fission occur, even though they involve different spin states. [] The calculations supported the experimental observations, suggesting that both bond fissions are homolytic, meaning the bond electrons are split evenly between the fragments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.